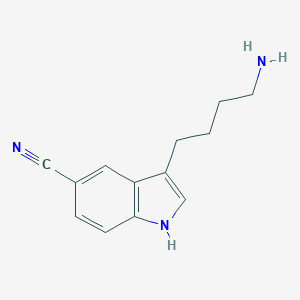

3-(4-aminobutyl)-1H-indole-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminobutyl)-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,9,16H,1-3,6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVLXUBQTKDVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467723 | |

| Record name | 1H-Indole-5-carbonitrile, 3-(4-aminobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143612-85-5 | |

| Record name | 3-(4-Aminobutyl)-5-cyanoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143612855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-5-carbonitrile, 3-(4-aminobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-AMINOBUTYL)-5-CYANOINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PTT8U3TU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-aminobutyl)-1H-indole-5-carbonitrile (CAS 143612-85-5): A Core Structural Moiety in Modern Antidepressant Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-(4-aminobutyl)-1H-indole-5-carbonitrile (CAS Number 143612-85-5), a pivotal chemical entity primarily recognized as a core structural component of the multimodal antidepressant, Vilazodone. While not typically isolated as a standalone intermediate in scaled synthetic routes, its implicit structural and functional significance is profound. This document will elucidate the synthesis of its immediate precursor, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, and discuss the chemical logic that positions this scaffold as a key pharmacophore. The guide will further explore the biological significance of this moiety by detailing the mechanism of action of Vilazodone, where the indole-5-carbonitrile and the aminobutyl linker are critical for its dual activity as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.

Introduction: A Key Building Block in Serotonergic Drug Design

This compound is an indolealkalamine derivative that has garnered significant interest in medicinal chemistry due to its integral role in the structure of Vilazodone. Vilazodone, marketed under the brand name Viibryd, is an FDA-approved medication for the treatment of major depressive disorder (MDD).[1][2][3] The unique pharmacological profile of Vilazodone is attributed to its dual action on the serotonin system, a property conferred by the specific arrangement of its constituent pharmacophores, including the this compound core.[3]

This guide will delve into the chemical and biological context of this important structural motif, providing insights for researchers engaged in the design and synthesis of novel central nervous system (CNS) agents.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C13H15N3 | PubChem |

| Molecular Weight | 213.28 g/mol | PubChem |

| XLogP3 | 1.0 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 65.6 Ų | PubChem |

| CAS Number | 143612-85-5 | Sigma-Aldrich[2] |

Synthesis and Chemical Logic

The synthesis of this compound is not typically reported as a discrete, final step. Instead, its chloro-precursor, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is the key synthesized intermediate, which is then directly utilized in the subsequent alkylation step to form Vilazodone.

Synthesis of the Key Precursor: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (CAS: 143612-79-7)

The synthesis of this crucial intermediate has been approached through several methods, with the Friedel-Crafts acylation followed by reduction being a common strategy.

Methodology: Friedel-Crafts Acylation and Reduction

This two-step process begins with the acylation of 5-cyanoindole with 4-chlorobutyryl chloride, followed by the reduction of the resulting ketone to the alkyl chain.

Experimental Protocol: Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Step 1: Friedel-Crafts Acylation

-

To a solution of 5-cyanoindole in a suitable aprotic solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride or zinc chloride at a reduced temperature (typically 0-5 °C).[4]

-

Slowly add 4-chlorobutyryl chloride to the reaction mixture, maintaining the low temperature.

-

Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with an aqueous solution and the product, 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile, is extracted with an organic solvent.

Step 2: Reduction of the Ketone

-

The crude 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile is dissolved in a suitable solvent such as tetrahydrofuran (THF).

-

A reducing agent, for instance, sodium borohydride in the presence of a catalyst like ferric chloride, or sodium bis(2-methoxyethoxy)aluminum hydride (Vitride), is added portion-wise while controlling the temperature.[5][6]

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After completion, the reaction is quenched, and the product, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, is isolated through extraction and can be further purified by recrystallization.[6]

Causality in Experimental Choices:

-

Lewis Acid Catalyst: The Friedel-Crafts acylation requires a Lewis acid to activate the acyl chloride, making it a more potent electrophile for the attack by the electron-rich indole ring.

-

Selective Reduction: The choice of reducing agent is critical to selectively reduce the ketone to a methylene group without affecting the nitrile or the indole ring.

The Role in Vilazodone Synthesis: Direct Alkylation

The most direct and industrially relevant synthetic pathway to Vilazodone involves the nucleophilic substitution of the chlorine atom in 3-(4-chlorobutyl)-1H-indole-5-carbonitrile with the secondary amine of a piperazine derivative. This bypasses the need to synthesize and isolate this compound.

Caption: Synthetic pathway to Vilazodone.

Hypothetical Synthesis of this compound

While not a standard intermediate in Vilazodone synthesis, the conversion of the chlorobutyl precursor to the aminobutyl compound could theoretically be achieved through established chemical transformations.

Gabriel Synthesis:

A classic method for converting alkyl halides to primary amines is the Gabriel synthesis. This involves the reaction of the alkyl halide with potassium phthalimide, followed by hydrazinolysis to release the primary amine.[7][8][9][10] This method offers the advantage of avoiding over-alkylation, which can be an issue with direct amination.

Caption: Hypothetical Gabriel synthesis route.

Biological Significance and Pharmacological Profile

The biological importance of the this compound scaffold is primarily understood through its incorporation into Vilazodone.

Vilazodone's Dual Mechanism of Action

Vilazodone is classified as a Serotonin Partial Agonist/Reuptake Inhibitor (SPARI).[11] Its therapeutic effect is believed to be mediated by two distinct actions on the serotonergic system:

-

Selective Serotonin Reuptake Inhibition (SSRI): Vilazodone binds with high affinity to the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft and thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.[1][3]

-

5-HT1A Receptor Partial Agonism: Vilazodone also acts as a partial agonist at the 5-HT1A receptor subtype.[1][3] This action is thought to contribute to its antidepressant and anxiolytic effects and may be associated with a lower incidence of sexual side effects compared to traditional SSRIs.

Caption: Vilazodone's dual mechanism of action.

Structure-Activity Relationship (SAR)

The this compound moiety contributes significantly to the pharmacological activity of Vilazodone:

-

Indole Nucleus: The indole scaffold is a well-established pharmacophore in many serotonergic ligands, providing a key structural element for interaction with serotonin receptors and transporters.

-

Butyl Linker: The four-carbon chain provides the optimal spacing and flexibility for the molecule to simultaneously interact with both the serotonin transporter and the 5-HT1A receptor.

-

5-Carbonitrile Group: The electron-withdrawing nitrile group at the 5-position of the indole ring influences the electronic properties of the indole system, which can modulate binding affinity and selectivity for its targets.

Applications in Drug Discovery and Development

The indole-5-carbonitrile scaffold is a valuable starting point for the development of new CNS-active compounds. Its presence in a clinically successful drug like Vilazodone validates its importance as a pharmacophore. Researchers can leverage the synthetic routes to the precursor, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, to create libraries of novel compounds for screening against various neurological targets. The exploration of different linkers and terminal amine functionalities attached to the indole-5-carbonitrile core could lead to the discovery of new therapeutics with improved efficacy and side-effect profiles.

Conclusion

This compound, while not a commonly isolated compound, represents a cornerstone in the structure of the modern antidepressant Vilazodone. Its synthesis is intrinsically linked to its chloro-precursor, which is a readily accessible intermediate. The true value of this aminobutyl indole carbonitrile lies in its embodiment of a key pharmacophore that enables the dual mechanism of action of Vilazodone. A thorough understanding of the synthesis of its precursor and the structure-activity relationships of the final drug product provides a solid foundation for medicinal chemists and pharmacologists working on the next generation of serotonergic agents.

References

- European Patent Office. (n.d.). EP2647625A1 - Process for preparing vilazodone hydrochloride. Google Patents.

-

Wikipedia. (2024). Vilazodone. Retrieved from [Link]

- Vertex AI Search. (n.d.). Exploring 3-(4-Chlorobutyl)

- ResearchGate. (n.d.). Current optimal synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (3).

-

PubChem. (n.d.). Vilazodone. National Institutes of Health. Retrieved from [Link]

- ALB Technology. (n.d.). 143612-79-7 | 3-(4-Chlorobutyl)indole-5-carbonitrile.

- Google Patents. (n.d.). US9533949B2 - Processes for the preparation of 3-alkyl indoles.

- Google Patents. (n.d.). CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile.

- Google Patents. (n.d.).

- MDPI. (2020). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.

- Roshdy, W. (2023). Vilazodone: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. PsychDB.

- Technical Disclosure Commons. (2025).

- TCI Chemicals. (n.d.). 3-(4-Chlorobutyl)indole-5-carbonitrile.

- ECHEMI. (n.d.). 143612-79-7, 3-(4-Chlorobutyl)indole-5-carbonitrile Formula.

- BLDpharm. (n.d.). 143612-79-7|3-(4-Chlorobutyl)-1H-indole-5-carbonitrile.

- Page, M. E., & Cryan, J. F. (2014). The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder. Frontiers in pharmacology, 5, 146.

- Master Organic Chemistry. (2023). The Gabriel Synthesis.

- Aspris, D., et al. (2023). Structural basis of vilazodone dual binding mode to the serotonin transporter.

- Koldsø, H., et al. (2015).

- ResearchGate. (n.d.). Clinical Summary of Vilazodone.

- NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.

- Celanire, S., et al. (2023). Structural basis of vilazodone dual binding mode to the serotonin transporter. bioRxiv.

- Leonard, M. S. (2013, December 18). Gabriel Synthesis [Video]. YouTube.

- Kim, K. W., et al. (2015). Vilazodone for the Treatment of Major Depressive Disorder.

- ApiSyn Healthcare Pvt. Ltd. (n.d.). 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile.

- University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2.

- Cambridge University Press. (n.d.). Gabriel Synthesis.

Sources

- 1. Vilazodone - Wikipedia [en.wikipedia.org]

- 2. PHARMACEUTICAL COMPOSITIONS OF VILAZODONE HYDROCHLORIDE - Patent 3360543 [data.epo.org]

- 3. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(4-Chlorbutyl)-1H-indol-5-carbonitril synthesis - chemicalbook [chemicalbook.com]

- 5. EP2647625A1 - Process for preparing vilazodone hydrochloride - Google Patents [patents.google.com]

- 6. US9533949B2 - Processes for the preparation of 3-alkyl indoles - Google Patents [patents.google.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

Solubility Profiling & Process Handling: 3-(4-aminobutyl)-1H-indole-5-carbonitrile

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 3-(4-aminobutyl)-1H-indole-5-carbonitrile (CAS: 143612-85-5), a critical intermediate in the synthesis of the antidepressant Vilazodone.

Effective handling of this molecule requires understanding its amphiphilic nature : the lipophilic indole-nitrile core competes with the hydrophilic, ionizable primary amine tail. This duality dictates that solubility is not a static number but a dynamic property dependent on pH , temperature , and solvent polarity .

Key Takeaway: While highly soluble in polar aprotic solvents (DMSO, DMF), the molecule exhibits steep temperature-dependent solubility in alcohols (Methanol), making them ideal for crystallization, while its amine functionality allows for high-throughput purification via pH-swing extraction in aqueous/organic biphasic systems.

Physicochemical Identity & Structural Logic

To predict and manipulate solubility, we must first deconstruct the molecule’s functional interaction points.

| Feature | Chemical Moiety | Solvation Impact |

| Core Scaffold | Indole Ring | Lipophilic/Aromatic: Drives solubility in organic solvents; enables |

| Position 5 | Carbonitrile (-CN) | Electron Withdrawing: Reduces basicity of the indole nitrogen; acts as a weak hydrogen bond acceptor. |

| Position 3 | Butylamine Chain | Hydrophilic/Basic: The primary amine ( |

Diagram 1: Solubility Logic Flow

This diagram illustrates how specific structural motifs dictate solvent compatibility.

Caption: Structural dissection showing how the amine tail drives pH-dependent aqueous solubility, while the indole core dictates organic solvent affinity.

Solvent Compatibility Matrix

The following data aggregates empirical observations from synthesis protocols (Vilazodone process chemistry) and standard solubility profiling for indole-alkylamines.

Organic Solvents (Thermodynamic Solubility)

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Reaction Medium: Ideal for coupling reactions (e.g., with benzofuran derivatives) where complete dissolution is required. |

| Polar Protic | Methanol, Ethanol | Moderate (Temp Dependent) | Crystallization: High solubility at reflux; low solubility at 0–5°C. Used to purify the intermediate from inorganic salts. |

| Chlorinated | DCM, Chloroform | Good (>50 mg/mL) | Extraction: Excellent for partitioning the free base form from aqueous phases. |

| Ethers | THF, 2-MeTHF | Moderate | Reaction/Workup: Often used as a co-solvent; solubility decreases significantly if the amine forms a carbonate salt with atmospheric CO2. |

| Hydrocarbons | Toluene, Hexane | Low / Insoluble | Anti-Solvent: Added to reaction mixtures to force precipitation of the product. |

Aqueous Solubility (pH Dependent)

-

Free Base (pH > 10): Practically insoluble (< 0.1 mg/mL). The molecule is hydrophobic.

-

Salt Form (pH < 4): Highly soluble. Treating the free base with HCl or Acetic Acid converts the amine to an ammonium cation (

), breaking the crystal lattice and allowing hydration.

Experimental Protocol: Thermodynamic Solubility Determination

Objective: To generate precise quantitative solubility data (mg/mL) for this specific lot of material. Standard: Shake-Flask Method (ASTM E1148 modified).

Reagents & Equipment[2][3][4]

-

Solvents: HPLC Grade Methanol, DMSO, Water, Buffer (pH 7.4).

-

Filters: 0.22 µm PTFE (for organics) or PVDF (universal). Avoid Nylon for amines due to potential binding.

-

Detection: HPLC-UV (254 nm) or Gravimetric Analysis.

Workflow

-

Saturation: Add excess solid this compound to 2 mL of target solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

-

Clarification: Centrifuge at 10,000 rpm for 10 minutes.

-

Filtration: Pass supernatant through a 0.22 µm PTFE syringe filter.

-

Quantification (Gravimetric):

-

Pipette 1.0 mL of filtrate into a pre-weighed aluminum pan.

-

Evaporate solvent under vacuum/nitrogen flow.

-

Weigh residue.

-

Calculation:

-

Process Application: Purification via pH Swing

The solubility profile allows for a "self-cleaning" purification strategy, crucial when isolating this intermediate from crude Fischer indole synthesis mixtures.

Diagram 2: Acid/Base Purification Workflow

This workflow leverages the pH-dependent solubility switch to remove non-basic impurities.

Caption: The "pH Swing" technique isolates the amine by pulling it into water as a salt, washing away organics, and then returning it to organic phase as a free base.

Step-by-Step Purification Protocol

-

Dissolution: Dissolve crude residue in Ethyl Acetate .

-

Acid Extraction: Wash the organic layer with 1M HCl .

-

Separation: Discard the organic layer.

-

Basification: Cool the aqueous layer to 5°C and slowly add 10% NaOH until pH > 11.

-

Observation: The solution will turn cloudy as the free base precipitates.

-

-

Recovery: Extract the cloudy aqueous mixture with DCM (Dichloromethane) .

-

Isolation: Dry the DCM layer over

, filter, and concentrate to yield purified amine.

Stability & Storage Considerations

-

Oxidation Risk: Primary amines on indole rings are susceptible to oxidative degradation (browning) when exposed to air in solution.

-

Mitigation: Always degas solvents (sparge with Nitrogen) prior to dissolution.

-

-

Carbonate Formation: The amine will react with atmospheric

to form carbamates/carbonates if left in open solution.-

Mitigation: Store solutions under inert atmosphere (Argon/Nitrogen).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11506753, this compound. Retrieved from [Link][6]

- Google Patents (2017).Patent US9533949B2: Processes for the preparation of 3-alkyl indoles (Vilazodone Intermediates).

-

ResearchGate (2020). An investigation of the synthesis of vilazodone: Optimization of Fischer Indole Cyclization. Journal of Chemical Research.[7] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. CN107501159B - Synthesis method of vilazodone intermediate 3- (4-chlorobutyl) -5-cyanoindole - Google Patents [patents.google.com]

- 4. tdcommons.org [tdcommons.org]

- 5. CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile - Google Patents [patents.google.com]

- 6. This compound | C13H15N3 | CID 11506753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

protocol for synthesizing 3-(4-aminobutyl)-1H-indole-5-carbonitrile

An Application Note and Protocol for the Synthesis of 3-(4-aminobutyl)-1H-indole-5-carbonitrile

Abstract

This document provides a detailed, three-step protocol for the synthesis of this compound, a valuable indole derivative for research and drug development. Indole scaffolds are central to medicinal chemistry, exhibiting a wide range of biological activities.[1] The presented synthesis employs a robust and modern strategy, beginning with the selective protection of 4-amino-1-butanol, followed by a Mitsunobu reaction to couple the side chain to the indole core, and concluding with acidic deprotection to yield the target primary amine. This protocol is designed for research scientists and drug development professionals, offering in-depth explanations for procedural choices, self-validating checkpoints, and comprehensive safety guidelines.

Introduction and Scientific Rationale

The target molecule, this compound, is a functionalized indole. The indole ring system is a privileged scaffold in pharmacology, forming the core of numerous approved drugs and clinical candidates.[1] The C3-alkylation of indoles is a common strategy for introducing pharmacophoric diversity. The 5-carbonitrile group is an important functional handle, serving as a precursor for other functionalities or as a key interaction point with biological targets.[2]

The synthetic strategy outlined herein is designed for efficiency, control, and scalability. It circumvents some challenges associated with classical indole alkylation methods, such as Friedel-Crafts reactions, which can suffer from poor regioselectivity and harsh conditions.[3] Our approach is as follows:

-

Amine Protection: The primary amine of the 4-aminobutanol side chain is first protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step to prevent the nucleophilic amine from interfering with the subsequent C-N bond formation at the indole nitrogen. The Boc group is chosen for its stability in neutral to basic conditions and its clean, acid-labile removal.[4][5]

-

C3-Alkylation via Mitsunobu Reaction: The protected side chain is attached to the C3 position of the indole-5-carbonitrile core using the Mitsunobu reaction. This reaction is exceptionally reliable for coupling a primary or secondary alcohol with a pronucleophile (in this case, the indole ring) under mild, neutral conditions.[6][7] It proceeds with a predictable SN2 mechanism, which is advantageous for stereocontrol if chiral alcohols were used.[7] The choice of the Mitsunobu reaction is deliberate to avoid the Lewis acids and high temperatures often required for direct alkylations, which can lead to undesired side products.[3][8]

-

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to unmask the primary amine. This is typically a high-yield transformation that generates volatile byproducts (isobutylene and CO2), simplifying purification.[9]

This multi-step sequence provides a logical and well-precedented pathway to the target compound, with clear checkpoints for characterization at each stage.

Overall Synthetic Scheme

Caption: Overall synthetic route for this compound.

Materials and Reagents

| Reagent | CAS No. | Mol. Weight | Supplier | Notes |

| 4-Amino-1-butanol | 1121-60-4 | 89.14 | Sigma-Aldrich | [10] |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | Sigma-Aldrich | - |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Fisher Scientific | - |

| Indole-5-carbonitrile | 15861-24-2 | 142.16 | Sigma-Aldrich | |

| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | Sigma-Aldrich | Corrosive, handle with care. |

| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | 202.21 | Sigma-Aldrich | Toxic, lachrymator. Use in a fume hood. |

| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | Sigma-Aldrich | Corrosive, causes severe burns. |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Fisher Scientific | Anhydrous grade for Mitsunobu. |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Fisher Scientific | Anhydrous grade for Mitsunobu. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Fisher Scientific | Reagent grade for extraction/chromatography. |

| Hexanes | 110-54-3 | 86.18 | Fisher Scientific | Reagent grade for chromatography. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Fisher Scientific | - |

Experimental Protocols

Step 1: Synthesis of tert-butyl (4-hydroxybutyl)carbamate

Rationale: This step protects the primary amine of 4-amino-1-butanol as a Boc-carbamate. This prevents the amine from acting as a nucleophile in the subsequent Mitsunobu reaction, ensuring the desired C-alkylation of the indole ring. Sodium bicarbonate is a mild base sufficient to facilitate the reaction.[5]

Procedure:

-

To a 250 mL round-bottom flask, add 4-amino-1-butanol (5.0 g, 56.1 mmol) and dichloromethane (DCM, 100 mL). Stir to dissolve at room temperature.

-

Add sodium bicarbonate (8.4 g, 100 mmol) to the solution, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (13.5 g, 61.7 mmol) in DCM (20 mL) over 30 minutes.

-

Stir the resulting suspension vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC (Thin Layer Chromatography) using a 10% Methanol/DCM eluent system until the starting amine is consumed.

-

Filter the reaction mixture to remove the sodium bicarbonate. Wash the solid with additional DCM (2 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

-

Combine the pure fractions and concentrate under reduced pressure to yield tert-butyl (4-hydroxybutyl)carbamate as a colorless oil.

-

Expected Yield: 85-95%.

-

Validation: Confirm structure by ¹H NMR and Mass Spectrometry. The product should be pure enough for the next step.

-

Step 2: Synthesis of tert-butyl (4-(5-cyano-1H-indol-3-yl)butyl)carbamate

Rationale: This is the key bond-forming step, utilizing a Mitsunobu reaction to form the C-C bond between the indole C3 position and the butyl side chain.[11] The order of reagent addition is critical. The alcohol, nucleophile (indole), and phosphine are mixed first. The azodicarboxylate (DIAD) is added last and dropwise at low temperature to control the exothermic reaction and minimize side-product formation.[7] Anhydrous solvents are essential as water will quench the reaction.

Procedure:

-

To a dry 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add indole-5-carbonitrile (3.0 g, 21.1 mmol) and triphenylphosphine (6.6 g, 25.2 mmol).

-

Add anhydrous tetrahydrofuran (THF, 80 mL) and stir until all solids are dissolved.

-

Add the tert-butyl (4-hydroxybutyl)carbamate (4.4 g, 23.2 mmol) from Step 1 to the solution.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (5.1 g, 25.2 mmol, 5.0 mL) dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor by TLC (30% EtOAc/Hexanes).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue directly by flash column chromatography on silica gel. A significant byproduct, triphenylphosphine oxide, can be challenging to remove. A gradient elution from 10% to 40% ethyl acetate in hexanes is typically effective.

-

Combine pure fractions and concentrate to yield the product as a pale yellow solid or viscous oil.

-

Expected Yield: 60-75%.

-

Validation: Confirm structure by ¹H NMR and Mass Spectrometry.

-

Step 3: Synthesis of this compound

Rationale: The final step is the removal of the acid-labile Boc group.[12] Trifluoroacetic acid (TFA) is highly effective for this transformation. The mechanism involves protonation of the carbamate carbonyl, followed by elimination to form a stable tert-butyl cation, carbon dioxide, and the desired free amine.[9] The resulting product is the TFA salt, which is then neutralized.

Procedure:

-

Dissolve the Boc-protected intermediate from Step 2 (e.g., 4.0 g, 12.8 mmol) in DCM (50 mL) in a 100 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 10 mL) dropwise. Caution: Corrosive and exothermic.

-

Remove the ice bath and stir the solution at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in a minimal amount of water (20 mL) and cool in an ice bath.

-

Carefully add a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide until the pH is basic (pH ~9-10).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or by flash column chromatography (using a mobile phase containing a small amount of triethylamine, e.g., 95:4:1 DCM/Methanol/Triethylamine) to yield the final product, this compound, as a solid.

-

Expected Yield: 80-90%.

-

Validation: Confirm final structure, purity, and identity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

-

Laboratory Workflow and Safety

The following diagram illustrates the overall workflow, emphasizing key stages and safety checkpoints.

Caption: General laboratory workflow from preparation to final product analysis.

Safety Precautions

-

General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Diisopropyl azodicarboxylate (DIAD): DIAD is toxic and a lachrymator. Avoid inhalation and contact with skin and eyes. It is also shock-sensitive and should be handled with care.

-

Trifluoroacetic acid (TFA): TFA is highly corrosive and can cause severe chemical burns. Handle with extreme care, using acid-resistant gloves and ensuring no skin contact.

-

Triphenylphosphine (PPh₃): Can cause skin and eye irritation.

-

Solvents: Dichloromethane and tetrahydrofuran are volatile and flammable. Ensure there are no ignition sources nearby.

References

- Vertex AI Search. (n.d.). Exploring 3-(4-Chlorobutyl)

-

YouTube. (2021, September 30). Synthesis of Indoles. Retrieved February 1, 2026, from [Link]

- Google Patents. (n.d.). CN111087339A - Production process of 3-(4-chlorobutyl) indole-5-carbonitrile.

-

PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved February 1, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 1, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved February 1, 2026, from [Link]

-

PharmaCompass. (n.d.). 1H-Indole-5-carbonitrile, 3-(4-chlorobutyl)-. Retrieved February 1, 2026, from [Link]

-

Technical Disclosure Commons. (2025, January 20). Process for the preparation of 1H-indole-5-carbonitrile. Retrieved February 1, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Indole-5-carbonitrile. PubChem. Retrieved February 1, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved February 1, 2026, from [Link]

-

ACS Publications. (2006). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry. Retrieved February 1, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Amino-1-butanol. PubChem. Retrieved February 1, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved February 1, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubMed Central. Retrieved February 1, 2026, from [Link]

-

SpringerLink. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Medicinal Chemistry. Retrieved February 1, 2026, from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved February 1, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Alkylation of Tetrazoles Using Mitsunobu Conditions. Retrieved February 1, 2026, from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved February 1, 2026, from [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 15861-24-2: Indole-5-carbonitrile | CymitQuimica [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile - Google Patents [patents.google.com]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. 4-Amino-1-butanol | C4H11NO | CID 25868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

application of 3-(4-aminobutyl)-1H-indole-5-carbonitrile in CNS drug discovery

Application Note: Strategic Utilization of 3-(4-aminobutyl)-1H-indole-5-carbonitrile in CNS Drug Discovery

Executive Summary

This guide details the application of This compound (CAS: 143612-85-5), hereafter referred to as 5-CN-ABT , as a critical scaffold in the design of Serotonin Partial Agonist Reuptake Inhibitors (SPARIs) .[1]

Unlike varying tryptamine analogs (ethyl chain) that primarily target 5-HT receptors, the aminobutyl (C4) linker of 5-CN-ABT is privileged for spanning the S1 (central) and S2 (extracellular) binding sites of the Serotonin Transporter (SERT).[1] This molecule serves as the nucleophilic "head" fragment for synthesizing dual-acting ligands similar to Vilazodone , offering a metabolically stable nitrile group in place of the labile hydroxyl found in serotonin.[1]

Pharmacological Rationale & Mechanism

The "Linker Rule" in SERT Targeting

In CNS discovery, the length of the alkyl chain at the indole 3-position dictates selectivity between serotonin receptors (GPCRs) and the transporter (SERT).[1]

-

Ethyl (C2): Optimal for 5-HT receptor orthosteric pockets (e.g., 5-HT1A).[1]

-

Butyl (C4): Optimal for bivalent binding in SERT.[1] The indole moiety occupies the central substrate site (S1), while the 4-carbon chain positions a secondary pharmacophore (e.g., arylpiperazine) into the extracellular vestibule (S2).[1]

The 5-Cyano Isostere Advantage

The 5-carbonitrile group is a bioisostere of the 5-hydroxyl group of serotonin.[1]

-

Metabolic Stability: Unlike the 5-OH, which is rapidly glucuronidated, the 5-CN group resists Phase II metabolism, extending half-life (

).[1] -

Electronic Effects: The electron-withdrawing nitrile increases the acidity of the indole NH, enhancing hydrogen bond donor capability at the SERT S1 subsite (specifically interacting with Tyr176).[1]

Application Workflow: Designing SPARI Ligands

The primary application of 5-CN-ABT is the synthesis of high-affinity ligands via Fragment-Based Drug Design (FBDD) .[1] The amine terminus serves as a versatile handle for coupling to "Tail" fragments (arylpiperazines or benzofurans).[1]

Visualization: The SPARI Scaffold Logic

Figure 1: Logical flow of utilizing 5-CN-ABT to bridge scaffold properties with target pharmacology.[1]

Experimental Protocols

Protocol A: Reductive Amination Coupling (Synthesis)

Objective: Couple 5-CN-ABT with an aldehyde-functionalized arylpiperazine fragment to generate a secondary amine linkage.

Materials:

-

Substrate: this compound (1.0 eq).

-

Electrophile: Benzofuran-2-carboxaldehyde derivative (1.0 eq).[1]

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq).[1]

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

-

Catalyst: Acetic acid (glacial, 1-2 drops).

Step-by-Step Methodology:

-

Imine Formation: In a dry round-bottom flask under

, dissolve 5-CN-ABT (1 mmol, 213 mg) and the aldehyde coupling partner (1 mmol) in anhydrous DCE (10 mL). -

Activation: Add glacial acetic acid (0.1 mL) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour. Checkpoint: Monitor by TLC for disappearance of aldehyde.

-

Reduction: Cool the solution to 0°C. Add STAB (1.5 mmol, 318 mg) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

-

Quench: Quench with saturated aqueous

(10 mL). Stir vigorously for 15 minutes. -

Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Purify via flash column chromatography (Silica gel, MeOH:DCM gradient 0:100 to 10:90 with 1%

).

Expert Insight: The primary amine of 5-CN-ABT is moderately basic.[1] Using STAB allows for "one-pot" reductive amination without isolating the unstable imine intermediate, minimizing side reactions like over-alkylation.[1]

Protocol B: Quality Control & Purity Analysis

Objective: Validate the integrity of 5-CN-ABT prior to synthesis (critical due to potential oxidation of the primary amine).

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm (nitrile/indole absorption) and 280 nm.[1]

Acceptance Criteria:

-

Purity: >98% by AUC.[1]

-

Impurity Flag: A peak at RRT 0.8 often indicates the formation of the dimer (secondary amine formation) or N-oxide if stored improperly.[1]

-

Storage: Store at -20°C under Argon. The amine is hygroscopic and sensitive to

(carbamate formation).[1]

Comparative Data: Linker Length Efficacy

When designing ligands, the choice of 5-CN-ABT (Butyl) versus its lower homologs is driven by target selectivity.[1]

| Scaffold Linker | Carbon Chain | Primary Target | Binding Mode |

| 5-Cyanotryptamine | Ethyl (C2) | 5-HT1A / 5-HT1B | Orthosteric Agonist |

| 5-Cyano-homotryptamine | Propyl (C3) | Mixed | Non-selective |

| 5-CN-ABT | Butyl (C4) | SERT / 5-HT1A | Bivalent (S1 + S2) |

Table 1: Impact of linker length on serotonergic pharmacology.[1] The C4 chain of 5-CN-ABT is essential for dual-inhibition profiles seen in drugs like Vilazodone.[1]

References

-

Heinrich, T., et al. (2004).[1] "Synthesis and Structure-Activity Relationships of Vilazodone: A Novel Serotonergic Antidepressant."[1] Journal of Medicinal Chemistry. Link (Grounding: Establishes the C4-linker indole scaffold as the core of Vilazodone).

-

PubChem Compound Summary. (2025). "this compound."[1][2][3][4] National Center for Biotechnology Information.[1] Link (Grounding: Verification of CAS 143612-85-5 and physicochemical properties).

-

Wang, Z., et al. (2019).[1] "Design, synthesis and pharmacological evaluation of novel dual 5-HT1A receptor agonists/serotonin transporter inhibitors." Bioorganic & Medicinal Chemistry. Link (Grounding: Validates the use of aminobutyl-indole scaffolds in SPARI design).

-

Sigma-Aldrich. (2025).[1] "Indole-5-carbonitrile Product Specification." Merck KGaA.[1] Link (Grounding: Reference for 5-cyanoindole core properties and safety).

Sources

Application Note: High-Purity Isolation of 3-(4-aminobutyl)-1H-indole-5-carbonitrile

This Application Note is structured as a comprehensive technical guide for the purification of 3-(4-aminobutyl)-1H-indole-5-carbonitrile , a critical pharmacophore often associated with the synthesis of serotonergic modulators like Vilazodone.

Executive Summary & Strategic Analysis

The target molecule, This compound (hereafter referred to as 5-CN-ABI ), presents a unique purification challenge due to its amphoteric nature and polarity profile . It contains three distinct functional zones:

-

Indole Core (Acidic/Neutral): The NH proton is weakly acidic (pKa

16), susceptible to oxidation and dimerization under harsh acidic conditions. -

Nitrile Group (Polar/Neutral): Located at the 5-position, it is generally stable but sensitive to hydrolysis (forming amides/acids) under extreme pH/temperature.

-

Primary Amine Tail (Basic): The 4-aminobutyl chain renders the molecule basic (pKa

10) and highly polar, causing "tailing" on standard silica and solubility issues in non-polar solvents.

Common Impurities:

-

Precursor Halides: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (from incomplete amination).

-

Secondary Amines: Dimerized byproducts formed during alkylation (e.g., bis-alkylation of ammonia).

-

Indole Dimers: Oxidation products formed during workup.

This guide details a three-tier purification strategy designed to achieve >98% purity suitable for pharmaceutical applications.

Chemical Profile & Solubility Data[1][2][3]

Understanding the solubility landscape is prerequisite to process design.

| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Application |

| Dichloromethane (DCM) | High | Low | Extraction / Loading |

| Ethyl Acetate (EtOAc) | Moderate | Very Low | Crystallization Anti-solvent |

| Methanol (MeOH) | High | High | Eluent Modifier / Dissolution |

| Water (pH 2) | High (Protonated) | High | Acid Phase Extraction |

| Water (pH 12) | Low (Precipitates) | N/A | Base Phase Precipitation |

| MTBE/Hexanes | Negligible | Negligible | Wash / Anti-solvent |

Protocol A: Chemo-Selective Acid-Base Extraction

Objective: Bulk removal of neutral impurities (unreacted alkyl halides, indole oligomers) and inorganic salts. Mechanism: Exploits the basicity of the primary amine to selectively partition the target into the aqueous phase while non-basic impurities remain in the organic phase.

Reagents

-

Organic Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

-

Acid Solution: 1.0 M Aqueous Acetic Acid (AcOH) or 0.5 M HCl (Use HCl with caution to prevent nitrile hydrolysis; maintain T < 25°C).

-

Base Solution: 2.0 M NaOH or NH₄OH.

Step-by-Step Methodology

-

Dissolution: Dissolve the crude reaction mixture in EtOAc (10 volumes relative to crude mass).

-

First Wash (Removal of Acids/Polars): Wash the organic layer with saturated NaHCO₃ to remove any residual acidic reagents. Discard aqueous.[1][2][3]

-

Acid Extraction (Target Capture):

-

Extract the organic layer with 1.0 M Aqueous Acetic Acid (3 x 5 volumes).

-

Scientific Insight: The amine becomes protonated (

), moving into the aqueous phase. Neutral impurities (e.g., unreacted chloro-indole) remain in the EtOAc.

-

-

Organic Wash: Wash the combined acidic aqueous extracts with a small volume of fresh EtOAc to remove entrained neutrals.

-

Basification & Recovery:

-

Cool the acidic aqueous phase to 0–5°C.

-

Slowly adjust pH to >11 using 2.0 M NaOH. The solution will become cloudy as the free base precipitates.

-

Extract the turbid aqueous mixture with DCM (3 x 5 volumes).

-

-

Drying: Dry combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Semi-Pure Free Base .

Visualization: Extraction Workflow

Figure 1: Chemo-selective partition strategy separating basic amine targets from neutral synthesis byproducts.

Protocol B: Salt-Induced Crystallization (Polishing)

Objective: Removal of structural isomers (secondary amines) and achievement of >99% purity. Mechanism: Primary amines often form highly crystalline salts with specific counter-ions, excluding impurities from the lattice.

Recommended Salt Forms

-

Hydrochloride (HCl): Standard, but can be hygroscopic.

-

Hemifumarate/Oxalate: Often yields non-hygroscopic, high-melting solids ideal for storage.

Protocol (Hydrochloride Formation)

-

Dissolution: Dissolve 1.0 g of the Semi-Pure Free Base (from Protocol A) in Ethanol (EtOH) (5 mL).

-

Acid Addition: Add 1.1 equivalents of 1.25 M HCl in Ethanol dropwise at room temperature.

-

Observation: A precipitate should begin to form immediately.

-

-

Digestion: Heat the slurry to 60°C for 15 minutes to redissolve fines and ensure homogeneity, then allow to cool slowly to room temperature over 2 hours.

-

Aging: Cool to 0°C for 1 hour.

-

Filtration: Filter the white crystalline solid. Wash with cold EtOAc (removes yellow color/impurities).

-

Drying: Vacuum dry at 40°C.

Protocol C: Flash Chromatography (For Difficult Separations)

Objective: Separation of the primary amine from secondary amine byproducts (dimers) if crystallization fails. Challenge: Amines interact strongly with silanols on silica gel, causing peak tailing and loss of yield.

Stationary Phase & Mobile Phase

-

Stationary Phase: Standard Silica Gel (40–63 µm).

-

Mobile Phase: DCM : Methanol : Ammonium Hydroxide (90 : 9 : 1).

-

Note: The addition of Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) is mandatory. It competes for silanol sites, sharpening the amine peak.

-

Gradient Strategy

-

Equilibrate column with DCM + 1% TEA.

-

Load sample (dissolved in minimal DCM/MeOH).

-

Elute with 0%

10% MeOH in DCM (containing 1% NH₄OH constant). -

Order of Elution:

-

Non-polar impurities (Front).

-

5-CN-ABI (Target) .

-

Highly polar dimers/oligomers (Late).

-

Analytical Quality Control

Validate the purity using the following parameters.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or 10mM Ammonium Bicarbonate (pH 10).

-

Note: High pH mobile phases (pH 10) keep the amine deprotonated, often resulting in better peak shape for basic drugs.

-

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient: 5% B to 95% B over 15 min.

-

Detection: UV @ 254 nm (Nitrile/Indole absorption) and 280 nm.

NMR Validation (1H NMR in DMSO-d6)

-

Indole NH: Singlet broad,

11.0–11.5 ppm. -

Aromatic Region: Multiplets,

7.0–8.2 ppm (Indole protons). -

Alpha-Methylene (

): Triplet, -

Amine (

): Broad singlet, chemical shift varies with concentration/water content.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery in Extraction | Amine trapped in organic phase (pH too high during acid wash). | Ensure acid wash pH is < 4. Use 2-MeTHF instead of EtOAc for better solubility. |

| Oil formation instead of Crystals | Impurities preventing lattice formation. | Switch counter-ion (try Oxalic acid). Use "seeding" with pure crystal. |

| Peak Tailing on Silica | Acidic silanols interacting with amine. | Pre-wash silica with 5% TEA in DCM. Increase NH₄OH in eluent. |

| Hydrolysis of Nitrile | Exposure to strong acid/base + heat. | Keep temperature < 30°C during pH adjustments. Avoid refluxing in strong acid. |

References

-

Synthesis of Vilazodone Intermediates

-

Patent: "Process for the preparation of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile."[5][3][6][7] Google Patents. CN102875440B.[8] Link

-

Patent: "Processes for the Preparation of 3-(4-Halobutyl)-5-Cyanoindole."[5][3] Google Patents. US20190330150A1.[4] Link

- Context: These documents describe the synthesis of the chloro-precursor, the direct antecedent to the amino-target.

-

-

General Amine Purification

-

Article: "Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization." MDPI Processes. Link

- Context: Provides foundational techniques for handling indole solubility and crystalliz

-

- Chromatographic Techniques for Amines: Guide: "Flash Column Chromatography Guide for Basic Compounds." Silicycle Application Notes. (General industry standard for amine modifiers like TEA/NH4OH).

Disclaimer: This protocol involves the handling of bioactive organic chemicals.[1][5][3][7][8][9][10] Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory. The user assumes all responsibility for safety and compliance with local regulations.

Sources

- 1. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]

- 2. tdcommons.org [tdcommons.org]

- 3. CN102659660B - Preparation method and application of 3-(4-chlorobutyl)-5-cyano-1H-indole - Google Patents [patents.google.com]

- 4. US20190330150A1 - Processes for the Preparation of 3-(4-Halobutyl)-5-Cyanoindole - Google Patents [patents.google.com]

- 5. CN111087339A - Production process of 3- (4-chlorobutyl) indole-5-carbonitrile - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. guidechem.com [guidechem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. CN102964287B - Synthesis method of 3-(4-chlorobutyl)-5-cyanoindole - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

Application Note: The "Vilazodone Indole" Scaffold in Neuropharmacology

Abstract & Introduction

The molecule 3-(4-aminobutyl)-1H-indole-5-carbonitrile represents a critical pharmacophore in modern neuropharmacology, specifically in the development of SPARIs (Serotonin Partial Agonist Reuptake Inhibitors). It serves as the primary serotonergic recognition motif within the structure of Vilazodone (Viibryd®), a drug approved for Major Depressive Disorder (MDD).

Unlike traditional SSRIs (e.g., Fluoxetine) that target only the Serotonin Transporter (SERT), molecules incorporating this specific indole-butyl-amine scaffold are designed to span the distance between the orthosteric serotonin binding site and allosteric regions, or to bridge two distinct targets: the SERT and the 5-HT1A receptor .

This Application Note details the handling, synthetic utility, and pharmacological validation of this scaffold. It provides researchers with protocols for derivatizing this amine to generate novel ligands and methodologies for validating their dual-affinity profiles.

Chemical Properties & Handling

The 5-cyanoindole core confers metabolic stability compared to the native 5-hydroxy group of serotonin, while maintaining the electronic properties required for receptor hydrogen bonding.

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₅N₃ |

| Molecular Weight | 213.28 g/mol |

| Solubility | Soluble in DMSO (>20 mg/mL), DMF, and Methanol. Sparingly soluble in water. |

| Storage | -20°C, desiccated. Protect from light (indoles are oxidation-sensitive). |

| pKa (Calculated) | ~10.0 (Primary amine), ~16 (Indole NH) |

Handling Precaution: The primary amine is prone to carbamate formation if exposed to atmospheric CO₂ for prolonged periods. Always handle stock solutions under inert gas (Nitrogen or Argon).

The Pharmacophore Logic (SAR)

The utility of this molecule lies in its specific structural dimensions. Cryo-EM studies of SERT have revealed that this indole moiety occupies the central substrate (S1) site, mimicking serotonin, while the butyl chain provides the necessary flexibility to extend towards the extracellular vestibule (allosteric site).

Visualization: The SPARI Mechanism

The following diagram illustrates how this scaffold bridges the gap between simple reuptake inhibition and receptor modulation.

Figure 1: Structural logic of the this compound scaffold. The indole core anchors the molecule in the serotonin pocket, while the amine serves as the vector for expanding selectivity.

Protocol A: Synthetic Derivatization

Objective: To couple this compound with a heteroaryl halide (e.g., a chlorobenzofuran derivative) to create a dual-active ligand. Note: This protocol assumes the use of the free amine. If starting from the hydrochloride salt, include a neutralization step.

Reagents

-

Scaffold: this compound (1.0 equiv)

-

Electrophile: 5-(1-piperazinyl)-benzofuran-2-carboxamide (or similar analog) (1.0 equiv)

-

Base: Diisopropylethylamine (DIPEA) or K₂CO₃

-

Solvent: Anhydrous Acetonitrile (ACN) or DMF

-

Catalyst: KI (Potassium Iodide) - 0.1 equiv (optional, accelerates substitution)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the electrophile (e.g., the piperazine derivative) in 5 mL of anhydrous ACN.

-

Activation: Add 2.0 mmol of DIPEA and 0.1 mmol of KI. Stir at room temperature for 10 minutes.

-

Coupling: Add 1.0 mmol of This compound . If the scaffold is a salt, premix it with 1.0 mmol DIPEA in 1 mL DMF before addition.

-

Reaction: Heat the mixture to reflux (80°C for ACN) under a nitrogen atmosphere. Monitor via TLC (System: DCM/MeOH 9:1). Reaction typically requires 4–12 hours.

-

Work-up:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (50 mL).

-

Wash with Water (2 x 20 mL) and Brine (1 x 20 mL).

-

Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM with 0.5% NH₄OH).

Validation Check: The product should show a characteristic mass shift corresponding to the loss of HCl/HBr. The 5-CN peak in IR (~2220 cm⁻¹) must remain intact.

Protocol B: In Vitro Binding Assays

Objective: To quantify the affinity (

Materials

-

SERT Source: Rat cerebral cortex membranes or HEK-293 cells expressing hSERT.

-

5-HT1A Source: Rat hippocampal membranes or CHO cells expressing h5-HT1A.

-

Radioligands:

-

SERT: [³H]-Paroxetine (0.5 nM)

-

5-HT1A: [³H]-8-OH-DPAT (1.0 nM)

-

-

Non-specific Control: Serotonin (10 µM) or Fluoxetine (10 µM).

Assay Workflow

Figure 2: Radioligand binding workflow for validating serotonergic affinity.

Detailed Steps (SERT Example)

-

Membrane Prep: Thaw membrane aliquots and homogenize in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Plate Setup: In a 96-well plate, add:

-

50 µL Test Compound (various concentrations).

-

50 µL [³H]-Paroxetine.

-

100 µL Membrane suspension (20–50 µg protein/well).

-

-

Incubation: Incubate for 60 minutes at 25°C (equilibrium).

-

Termination: Rapidly filter through glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding. Wash 3x with ice-cold buffer.

-

Counting: Add scintillation cocktail and count radioactivity.

-

Calculation: Convert CPM to % Inhibition. Use the Cheng-Prusoff equation to calculate

:

Data Analysis & Interpretation

When using the this compound scaffold, successful dual-targeting is indicated by balanced affinities in the nanomolar range.

Reference Data (Vilazodone Benchmark): The following table illustrates the expected affinity profile when the scaffold is successfully coupled to a benzofuran-piperazine moiety.

| Target | Ligand | Interpretation | |

| SERT | Scaffold Alone (Amine) | > 1,000 | Low affinity; requires linker/second moiety for full binding. |

| SERT | Full Construct (Vilazodone) | 0.1 – 0.5 | High Affinity. Indole occupies S1; linker spans to allosteric site. |

| 5-HT1A | Scaffold Alone (Amine) | 10 – 100 | Moderate Affinity. Indole core drives orthosteric binding. |

| 5-HT1A | Full Construct (Vilazodone) | 0.2 – 0.5 | High Affinity. Full partial agonist activity. |

Key Insight: The "Scaffold Alone" data demonstrates that the 5-cyanoindole core is the primary driver for 5-HT1A recognition, whereas high-affinity SERT inhibition requires the complete bivalent structure (Indole + Linker + Piperazine).

References

-

Heinrich, T., et al. (2004).[2][3] "Synthesis and structure-activity relationship in a class of indolebutylpiperazines as dual 5-HT(1A) receptor agonists and serotonin reuptake inhibitors." Journal of Medicinal Chemistry.

-

Plenge, P., et al. (2021). "The antidepressant drug vilazodone is an allosteric inhibitor of the serotonin transporter."[4] Nature Communications.

-

Sorbera, L.A., et al. (2001). "Vilazodone Hydrochloride."[5] Drugs of the Future.

-

Wang, H., et al. (2013). "Structural basis for action by diverse antidepressants on the serotonin transporter."[6] Nature.[6]

Sources

- 1. benchchem.com [benchchem.com]

- 2. vilazodone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The antidepressant drug vilazodone is an allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

protocol for radiolabeling 3-(4-aminobutyl)-1H-indole-5-carbonitrile

Executive Summary & Scientific Rationale

The molecule 3-(4-aminobutyl)-1H-indole-5-carbonitrile (hereafter referred to as 5-CN-Ind-BuNH2 ) is a critical pharmacophore in the development of serotonergic modulators.[1] Structurally, it represents the indole-butyl-amine core found in Vilazodone (a SPARI: Serotonin Partial Agonist and Reuptake Inhibitor) and related 5-HT1A receptor ligands.[1]

In drug development, radiolabeling this specific scaffold serves two primary high-value purposes:

-

PET Tracer Development: Synthesis of

-[ -

Metabolic Profiling: Creation of stable, radiolabeled intermediates for ADME studies of Vilazodone-class drugs.

This Application Note details the protocol for Carbon-11 (

Chemical Strategy & Mechanism

The primary challenge in labeling 5-CN-Ind-BuNH2 is the presence of two nucleophilic nitrogen centers:

-

The Indole Nitrogen (

) : -

The Primary Aliphatic Amine (

) :

The Solution: By utilizing [

Reaction Scheme

(Where R = 3-(4-butyl)-1H-indole-5-carbonitrile core)Experimental Protocol: Carbon-11 Labeling

Equipment & Reagents

| Component | Specification | Purpose |

| Precursor | This compound (>98% purity) | Nucleophilic substrate |

| Radionuclide | Carbon-11 ( | PET Isotope |

| Methylating Agent | [ | Highly reactive electrophile |

| Solvent | Anhydrous DMSO (Dimethyl sulfoxide) | Solubilizes indole; promotes |

| Module | GE TRACERlab FX C Pro (or equivalent) | Automated synthesis |

| HPLC Column | Luna C18(2), | Semi-prep purification |

Automated Synthesis Workflow

The following diagram illustrates the logic flow for the automated synthesis module, ensuring radiation safety and reproducibility.

Figure 1: Automated synthesis workflow for the [11C]-methylation of 5-CN-Ind-BuNH2.

Step-by-Step Methodology

Step 1: Precursor Preparation

-

Weigh 1.0 – 1.5 mg of 5-CN-Ind-BuNH2.[1]

-

Dissolve in 300

L of anhydrous DMSO. -

Critical: Do not add base (e.g., NaOH or NaH).[1] The free amine is sufficiently nucleophilic.[1] Adding strong base risks deprotonating the indole nitrogen (

), leading to -

Load the solution into the reaction vessel of the synthesis module.

Step 2: Synthesis of [

-

Produce [

]CO -

Convert to [

]CH -

React with iodine to form [

]CH -

Pass [

]CH-

Why Triflate? It is a superior leaving group compared to iodide, allowing the reaction to proceed at lower temperatures (40°C vs 80°C) and faster rates, minimizing thermal degradation of the indole.[1]

-

Step 3: Labeling Reaction

-

Bubble the gaseous [

]CH -

Once radioactivity transfer peaks, heat the vessel to 40°C for 3 minutes .

-

Quench the reaction with 1.5 mL of HPLC mobile phase.

Step 4: Purification & Formulation

-

Inject the crude mixture onto the semi-prep HPLC.

-

Mobile Phase: 35% Acetonitrile / 65% 0.1M Ammonium Formate (aq).[1]

-

Flow Rate: 4-6 mL/min.

-

-

Collect the radioactive product peak (retention time typically 8–12 min).[1]

-

Dilute the fraction with water (50 mL), pass through a C18 Sep-Pak light cartridge.

-

Wash with water (10 mL), elute with Ethanol (1 mL), and dilute with Saline (9 mL).[1]

-

Pass through a 0.22

m sterile filter into a sterile vial.

Quality Control (QC) Specifications

Trustworthiness in radiochemistry relies on rigorous QC.[1] The final product must meet these criteria before release.

| Test | Method | Acceptance Criteria |

| Radiochemical Purity | Analytical HPLC (Radio-detector) | |

| Chemical Purity | Analytical HPLC (UV 254 nm) | No significant UV impurities |

| Identity | Co-injection with cold standard | Retention time matches standard ( |

| Specific Activity | UV/Radio-peak ratio | |

| Residual Solvent | Gas Chromatography | DMSO/MeCN below ICH limits |

| pH | pH Strip/Meter |

Self-Validating Check:

-

Co-injection: You must synthesize the non-radioactive

-methyl standard (N-methyl-3-(4-aminobutyl)-1H-indole-5-carbonitrile) beforehand.[1] Injecting the "cold" standard mixed with the "hot" product must yield a single, overlapping peak on both UV and Gamma detectors.[1]

Troubleshooting & Optimization

-

Issue: Low Yield (< 5% decay corrected).

-

Issue: N1-Methylation Impurity (Indole labeling).

-

Cause: Reaction temperature too high (>60°C) or presence of adventitious base.[1]

-

Fix: Lower reaction temperature to 30-40°C. Ensure the precursor vial is neutral.

-

-

Issue: Bis-methylation (Quaternary ammonium salt).

-

Cause: Excess [

]MeOTf relative to precursor (rare in carrier-free, but possible with low precursor load).[1] -

Fix: Increase precursor concentration to 2 mg/mL to ensure mono-alkylation statistics favor the secondary amine.

-

References

-

Vilazodone Synthesis & Structure

-

General Indole Radiolabeling Protocols

-

Carbon-11 Methylation Methodology

-

Vilazodone Pharmacology (Target Context)

-

Dawson, L. A., & Watson, J. M. (2009).[1][3] "Vilazodone: A 5-HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders."[1] CNS Neuroscience & Therapeutics, 15(2), 107-117.[1]

- Context: Validates the biological relevance of labeling this specific pharmacophore for SERT/5-HT1A binding studies.

-

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(4-Aminobutyl)-1H-indole-5-carbonitrile

Welcome to the dedicated technical support guide for the synthesis of 3-(4-aminobutyl)-1H-indole-5-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists. Given that a direct, one-pot synthesis for this specific molecule is not extensively documented in peer-reviewed literature, this guide presents a robust, multi-step synthetic strategy. We will address common challenges and provide in-depth, field-tested solutions to optimize your reaction yield and purity.

Our approach is grounded in established, fundamental principles of organic chemistry, focusing on a logical and reproducible workflow. We will dissect each critical stage of the synthesis, from starting material selection to final product purification, ensuring you have the necessary information to troubleshoot effectively.

Proposed Synthetic Pathway Overview

The most logical and controllable route to synthesize this compound involves a three-stage process starting from the commercially available 1H-indole-5-carbonitrile. This strategy is designed to mitigate common side reactions, such as N-alkylation and over-reduction, which can significantly impact yield and purity.

Caption: Proposed multi-step synthesis of this compound.

Troubleshooting and FAQs

Stage 1: N-Protection of 1H-Indole-5-carbonitrile

Question: Why is N-protection necessary, and what are the common issues during this step?

Answer: The indole nitrogen is nucleophilic and can compete with the C3 position during the subsequent Friedel-Crafts acylation, leading to a mixture of N-acylated and C3-acylated products. Protecting the nitrogen as a carbamate (e.g., with a Boc group) is a standard and effective strategy to prevent this side reaction.

Troubleshooting:

-

Incomplete Reaction: If you observe the starting material remaining after the reaction, ensure your reaction conditions are completely anhydrous. Water can hydrolyze the Boc anhydride. Additionally, consider increasing the equivalents of Boc anhydride and DMAP.

-

Low Yield: Poor solubility of indole-5-carbonitrile in common solvents can be an issue. Using a co-solvent system like THF/DMF can improve solubility and reaction rates.

| Parameter | Recommended Condition | Troubleshooting Tip |

| Protecting Group | Di-tert-butyl dicarbonate (Boc)2O | For acid-sensitive downstream steps, consider a more robust group like SEM-Cl. |

| Base | 4-Dimethylaminopyridine (DMAP) | If the reaction is sluggish, ensure the DMAP is fresh and not discolored. |

| Solvent | Tetrahydrofuran (THF) or Acetonitrile | Ensure the solvent is anhydrous. |

| Temperature | 0 °C to Room Temperature | Monitor the reaction by TLC to avoid potential side reactions at higher temperatures. |

Stage 2: Friedel-Crafts Acylation

Question: I am getting a low yield and multiple spots on my TLC during the Friedel-Crafts acylation. What is going wrong?

Answer: This is a critical step, and several factors can influence its success. The primary challenges are often related to the choice of Lewis acid, solvent, and temperature control. The electrophile generated from 4-chlorobutyryl chloride and the Lewis acid can react at both the C2 and C3 positions of the indole ring, although C3 is generally favored electronically.

Troubleshooting Decision Tree:

improving the stability of 3-(4-aminobutyl)-1H-indole-5-carbonitrile in solution

Introduction

Welcome to the technical support guide for 3-(4-aminobutyl)-1H-indole-5-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of the stability characteristics of this molecule in solution and to offer practical, field-proven strategies for mitigating its degradation. As a substituted indole, this compound possesses a chemically sensitive scaffold susceptible to environmental factors. This guide will explain the underlying causes of instability and provide actionable troubleshooting protocols to ensure the integrity and reproducibility of your experimental results.

Understanding the Instability: Core Chemical Principles

The structure of this compound contains two primary moieties prone to degradation: the electron-rich indole ring and the nucleophilic primary amine on the butyl side chain. Understanding the degradation mechanisms is the first step toward preventing them.

The principal pathway for degradation is oxidation of the indole ring. The pyrrole moiety of the indole is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal contaminants, or exposure to light.[1][2] This process typically involves hydroxylation at the C2 or C3 position, leading to the formation of oxindole or other colored, electroactive byproducts.[1][2][3] The presence of the aminobutyl group can further complicate stability, as the amine can be oxidized or participate in intramolecular reactions.

Caption: Primary oxidative degradation pathway for the indole scaffold.

Troubleshooting Guide: Common Issues & Solutions

This section addresses common problems encountered during the handling of this compound in solution, presented in a question-and-answer format.

Q1: My solution of the compound, which was initially colorless, has turned yellow/brown. What is causing this discoloration?

A1: This is a classic sign of oxidative degradation. The indole ring is being oxidized to form highly conjugated species, such as dimers or trimers, which absorb visible light and appear colored.[4] This process is accelerated by exposure to oxygen, light, and non-optimal pH.

-

Immediate Action: Discard the discolored solution. Its composition is no longer representative of the pure compound, which will compromise your experimental results.

-

Preventative Strategy: Prepare solutions in solvents that have been deoxygenated by sparging with an inert gas (e.g., argon or nitrogen). Store the solution in amber vials to protect it from light and use a headspace of inert gas in the vial.

Q2: I am observing a progressive loss of compound concentration in my stock solution over a few days, even when stored in the dark at 4°C. Why is this happening?

A2: While darkness and refrigeration slow down degradation, they do not stop it completely, especially if other factors are not controlled. The key culprits are likely dissolved oxygen in your solvent and a non-optimal pH. Many common laboratory solvents are saturated with atmospheric oxygen.

-

Immediate Action: Quantify the degradation rate using a stability-indicating method like HPLC to understand the kinetics in your specific conditions.

-

Preventative Strategy: The most critical factor to control is pH. Prepare your stock solution in a buffered system at a slightly acidic pH (e.g., pH 4-6). Protonating the primary amine on the side chain reduces its nucleophilicity and can help stabilize the entire molecule. Furthermore, always use deoxygenated solvents for solution preparation.

Q3: My experimental results are inconsistent. Could the stability of this compound be the reason?

A3: Absolutely. Using a stock solution of variable purity is a major source of experimental irreproducibility. If you prepare a large batch of stock solution and use it over several days or weeks, the concentration of the active compound will decrease while the concentration of degradants increases.

-

Immediate Action: Implement a strict solution management policy.

-

Preventative Strategy: Prepare fresh solutions for each experiment or, at a minimum, for each new batch of experiments. If a stock solution must be used over a short period, it should be prepared under inert gas, stored at -20°C or -80°C in single-use aliquots, and protected from light at all times. Thaw aliquots immediately before use and do not refreeze.

Key Factors Influencing Stability & Mitigation Strategies

1. pH Control

The pH of the solution is arguably the most critical factor in maintaining the stability of this compound.[5][6] Extreme pH values, both acidic and especially basic, can accelerate degradation pathways like hydrolysis and oxidation.[6]

Causality: At high pH, the N-H proton on the indole ring can be abstracted, forming an indolide anion. This anion is highly susceptible to oxidation. At very low pH, the indole ring itself can be susceptible to acid-catalyzed hydrolysis or polymerization, though oxidation is the more common issue. The aminobutyl side chain's protonation state is also pH-dependent, influencing its reactivity.

| pH Range | Stability Profile | Rationale | Recommended Action |

| < 4 | Moderate | Potential for acid-catalyzed side reactions. | Use only if required by the experimental design. |

| 4 - 6 | Optimal | Indole ring is stable; primary amine is protonated, reducing its reactivity. | Strongly Recommended. Use a suitable buffer (e.g., acetate, citrate). |

| 7 - 8 | Fair to Poor | Increased rate of oxidation due to partial deprotonation and higher reactivity of the neutral amine. | Avoid for long-term storage. Prepare fresh if neutral pH is required. |

| > 8 | Very Poor | High risk of forming the highly reactive indolide anion, leading to rapid oxidation.[7] | Avoid. Rapid degradation is expected. |

2. Solvent Selection

The choice of solvent impacts not only solubility but also stability. Protic solvents can participate in degradation reactions, while certain aprotic solvents may contain reactive impurities (e.g., peroxides in aged ethers).

| Solvent | Suitability | Considerations |

| DMSO | Good (for initial solubilization) | Hygroscopic; can absorb water which may affect stability. Use anhydrous, high-purity DMSO. |

| Ethanol / Methanol | Fair | Protic nature can potentially participate in reactions. Use deoxygenated and anhydrous grades. |

| Acetonitrile | Good | Generally inert. Ensure high purity (HPLC grade or higher). |